molecular formula C5H7N3O2 B2591100 Methyl 5-amino-1H-imidazole-2-carboxylate CAS No. 1517999-26-6

Methyl 5-amino-1H-imidazole-2-carboxylate

Cat. No.: B2591100
CAS No.: 1517999-26-6
M. Wt: 141.13
InChI Key: KKMRKTYOBNPJQX-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an amino group at the 5-position and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a formamide derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-1H-imidazole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-imidazole-1-carboxylate
  • Methyl 2-amino-1H-imidazole-4-carboxylate
  • Methyl 4-amino-1H-imidazole-5-carboxylate

Uniqueness

Methyl 5-amino-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 5-position and the carboxylate ester at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRKTYOBNPJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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